1-(3-Fluorobenzyl)-1H-pyrazol-5-amine
Description
Significance of Pyrazole (B372694) Derivatives as Privileged Structures in Organic and Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its versatile structure which allows it to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov Consequently, the pyrazole nucleus is a cornerstone in the design of numerous therapeutic agents. dntb.gov.uawikipedia.org
The metabolic stability of the pyrazole ring is a key factor in its prevalence in modern drug discovery. ekb.eg Its derivatives have been successfully developed into drugs for a multitude of conditions, including cancer, inflammation, microbial infections, and viral diseases. nih.govnih.gov A significant number of pyrazole-containing drugs have received FDA approval, highlighting the scaffold's clinical importance. Marketed drugs featuring this core structure include treatments for cancer (e.g., Crizotinib, Ruxolitinib), inflammatory conditions (e.g., Celecoxib), and erectile dysfunction (e.g., Sildenafil). wikipedia.orgekb.eg The ability of the pyrazole framework to serve as a bioisostere for other aromatic rings, while offering improved physicochemical properties like reduced lipophilicity, further enhances its utility in drug design. ekb.eg
Importance of 5-Aminopyrazoles as Versatile Building Blocks and Pharmacophores
Within the broad class of pyrazole derivatives, 5-aminopyrazoles are particularly noteworthy for their role as versatile synthetic intermediates and potent pharmacophores. wikipedia.org The amino group at the 5-position provides a reactive handle for a wide range of chemical transformations, making these compounds valuable building blocks for the construction of more complex heterocyclic systems, especially fused pyrazoloazines like pyrazolopyrimidines and pyrazolopyridines. google.com
From a medicinal chemistry perspective, the 5-aminopyrazole motif is a key structural element in molecules designed to interact with various biological targets, most notably protein kinases. nih.govwikipedia.org This scaffold has been successfully employed in the development of kinase inhibitors for oncology and inflammatory diseases. nih.gov The amino group can act as a crucial hydrogen bond donor, facilitating strong and specific interactions within the ATP-binding site of many kinases. Beyond kinase inhibition, 5-aminopyrazole derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. wikipedia.org
Overview of Fluorine Incorporation in Heterocyclic Systems and its Research Implications
The strategic incorporation of fluorine into drug candidates is a well-established and powerful tool in modern medicinal chemistry. google.com Introducing fluorine or fluorine-containing groups into heterocyclic systems like pyrazole can profoundly and often beneficially alter a molecule's physicochemical and pharmacokinetic properties. google.com
Key research implications of fluorination include:
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a metabolically susceptible position can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.
Binding Affinity: Fluorine's high electronegativity can alter the local electronic environment of a molecule, enabling favorable interactions—such as hydrogen bonds and dipole-dipole interactions—with target proteins that can enhance binding affinity and potency.
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target.
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. This modulation can be crucial for optimizing a compound's solubility, absorption, and target engagement at physiological pH.
The predictable yet powerful effects of fluorine make it a favored element for fine-tuning the properties of lead compounds during the drug optimization process. google.com
Research Rationale for Investigating 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine and its Analogs
The rationale for the synthesis and investigation of this compound is rooted in the strategic combination of the three aforementioned structural motifs, each contributing distinct advantages to a potential therapeutic agent.
The Privileged Core: The 1H-pyrazol-5-amine core provides a proven scaffold known for its metabolic stability and capacity for biological activity. The 5-amino group is a key pharmacophoric feature, particularly for targeting enzyme active sites like those in protein kinases. nih.gov
The Benzyl (B1604629) Group: The addition of a benzyl group at the N1 position explores a critical region of chemical space, often interacting with hydrophobic pockets in target proteins. Research on related 1-benzyl-1H-pyrazole derivatives has identified them as potent inhibitors of targets like Receptor Interacting Protein 1 (RIP1) kinase, which is involved in cellular necroptosis. nih.gov
Strategic Fluorination: The placement of a fluorine atom on the benzyl ring is a deliberate design choice to enhance drug-like properties. The meta-position (3-fluoro) is specifically chosen to modulate the electronic properties of the phenyl ring and to potentially form key interactions with the target protein, without introducing excessive steric bulk. This modification can improve metabolic stability by blocking potential sites of oxidation on the benzyl group and can enhance binding affinity. For example, the N-(3-fluorobenzyl) moiety is present in a novel and potent inhibitor of the ALK5 receptor, demonstrating its utility in creating powerful kinase inhibitors.
Therefore, the investigation of this compound is a logical step in the rational design of new enzyme inhibitors, leveraging a privileged scaffold and established medicinal chemistry strategies to create a molecule with a high potential for potent and selective biological activity.
While the scientific rationale is clear, a comprehensive search of published scientific literature and patents did not yield specific biological or synthetic data for the exact compound this compound. However, data from closely related analogs underscore the research interest in this structural class. The following table presents biological activity data for representative 1-benzyl-pyrazole analogs to illustrate the therapeutic potential of this compound family.
Table 1: Biological Activity of Representative 1-Benzyl-Pyrazole Analogs
| Compound/Analog | Target | Activity |
|---|---|---|
| Analog 1: 4b (A 1-benzyl-1H-pyrazole derivative) | RIP1 Kinase | Kd = 0.078 µM |
| Analog 2: 4b (A 1-benzyl-1H-pyrazole derivative) | Cell Necroptosis Inhibition | EC50 = 0.160 µM |
This data is for illustrative purposes from closely related analogs and does not represent the activity of this compound. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-3-1-2-8(6-9)7-14-10(12)4-5-13-14/h1-6H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDFCXBMNZEGCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588391 | |
| Record name | 1-[(3-Fluorophenyl)methyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-94-9 | |
| Record name | 1-[(3-Fluorophenyl)methyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization and Structural Modification Strategies of the 1 3 Fluorobenzyl 1h Pyrazol 5 Amine Core
Functionalization of the Pyrazole (B372694) Ring
The pyrazole ring is an electron-rich aromatic system, making it amenable to various functionalization reactions. Key strategies include electrophilic substitution, transition-metal-catalyzed cross-coupling, and the construction of fused or linked heterocyclic systems.
Electrophilic Substitution Reactions at C4
The C4 position of the 5-aminopyrazole ring is particularly susceptible to electrophilic attack due to the activating effect of the amino group and the nitrogen atoms in the ring. This allows for the regioselective introduction of various substituents.
Halogenation is a common and efficient electrophilic substitution reaction for pyrazoles. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines can be achieved using N-halosuccinimides (NXS) as safe and inexpensive halogenating agents. beilstein-archives.org For instance, reactions with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a solvent like DMSO at room temperature provide a metal-free pathway to synthesize 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org This method is notable for its mild conditions and broad substrate scope. beilstein-archives.org While direct examples for the 1-(3-fluorobenzyl) substrate are not detailed, the methodology is applicable to a wide range of N-substituted and 3-substituted pyrazol-5-amines. beilstein-archives.org
| Reagent | Halogen Introduced | Typical Conditions | Yield |
| N-Bromosuccinimide (NBS) | Bromine (Br) | DMSO, Room Temp | Moderate to Excellent |
| N-Iodosuccinimide (NIS) | Iodine (I) | DMSO, Room Temp | Moderate to Excellent |
| N-Chlorosuccinimide (NCS) | Chlorine (Cl) | DMSO, Room Temp | Moderate |
| This table presents typical conditions and outcomes for the halogenation of 3-aryl-1H-pyrazol-5-amines, a reaction applicable to the 1-(3-fluorobenzyl) core structure. beilstein-archives.org |
Cross-Coupling Reactions at Various Ring Positions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from the pyrazole core. After introducing a halogen or another suitable coupling handle (like a triflate) onto the pyrazole ring, typically at the C4 position, various coupling reactions can be employed.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is frequently used to introduce aryl or heteroaryl substituents. researchgate.net For example, a 4-bromo-1-(3-fluorobenzyl)-1H-pyrazol-5-amine intermediate could be reacted with a range of boronic acids to generate biaryl compounds. This strategy is fundamental in building complex molecules, as demonstrated in the synthesis of pyrazole-based lamellarin O analogues where Suzuki cross-coupling was a key diversification step. researchgate.net
| Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Pyrazole-halide + Boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |
| Sonogashira | Pyrazole-halide + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkyne) |
| Buchwald-Hartwig | Pyrazole-halide + Amine/Alcohol | Pd catalyst, Ligand, Base | C-N / C-O |
| This table summarizes common cross-coupling reactions applicable to functionalized pyrazole cores. researchgate.netnih.gov |
Incorporation of Additional Heterocyclic Moieties
Building upon the pyrazole core by adding other heterocyclic rings is a well-established strategy to develop novel compounds. This can be achieved either by constructing a new ring fused to the pyrazole or by linking a separate heterocyclic system to it.
One approach involves using a functionalized pyrazole as a precursor. For example, pyrazole derivatives bearing an acetyl group can react with aldehydes, a nitrogen source like ammonium (B1175870) acetate, and a 1,3-dicarbonyl compound or its equivalent in a multi-component reaction to form pyrazolyl-substituted pyridines. researchgate.net Another strategy involves the reaction of a pyrazole derivative, such as a 6-(pyrazol-3-yl)pyrimidine-2-thione, with hydrazonoyl chlorides to synthesize fused systems like 1,2,4-triazolo[4,3-a]pyrimidines. researchgate.net These methods allow for the creation of complex polycyclic structures with diverse substitution patterns. researchgate.net
Modifications at the Pyrazol-5-amine Group
The primary amino group at the C5 position is a versatile functional handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities that can profoundly influence the molecule's properties.
Acylation and Sulfonamidation of the Amino Function
The nucleophilic nature of the pyrazol-5-amine allows for straightforward reactions with acylating and sulfonylating agents.
Acylation involves the reaction of the amine with acid chlorides or anhydrides to form amides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acid byproduct. researchgate.net The resulting N-acyl pyrazoles are important intermediates in organic synthesis. mdpi.com
Sulfonamidation is achieved by reacting the 5-aminopyrazole with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride (tosyl chloride), in the presence of a base like triethylamine in a suitable solvent like acetonitrile. researchgate.netmdpi.com This reaction leads to the formation of pyrazole-based sulfonamides. Research has shown that N-sulfonylation of 5-aminopyrazoles can proceed efficiently at room temperature to yield the desired products. mdpi.com
| Reaction | Reagent | Functional Group Formed |
| Acylation | Acid Chloride / Anhydride | Amide (-NHCOR) |
| Sulfonamidation | Sulfonyl Chloride | Sulfonamide (-NHSO₂R) |
| This table outlines the primary reactions for modifying the pyrazol-5-amine group. mdpi.comresearchgate.netmdpi.com |
Formation of Schiff Bases and Imine Derivatives
The condensation reaction between the primary amino group of 1-(3-fluorobenzyl)-1H-pyrazol-5-amine and various aldehydes or ketones leads to the formation of Schiff bases, also known as imines (-N=CHR). ekb.egjocpr.com This reaction is typically performed by refluxing the reactants in a solvent like ethanol, sometimes with a catalytic amount of acid. ekb.egscielo.org.co
The formation of Schiff bases is a robust and high-yielding reaction that allows for the introduction of a wide variety of aromatic and heterocyclic substituents, depending on the carbonyl compound used. ekb.egekb.eg These imine derivatives can be further modified; for example, the C=N double bond can be reduced using agents like sodium borohydride (B1222165) to yield the corresponding secondary amine derivatives, providing another layer of structural diversity. jocpr.com
| Reactant | Product | Typical Conditions |
| Aromatic/Heterocyclic Aldehyde | Schiff Base (Imine) | Ethanol, reflux, cat. acid |
| Ketone | Schiff Base (Imine) | Ethanol, reflux, cat. acid |
| Schiff Base + Reducing Agent (e.g., NaBH₄) | Secondary Amine | Isopropyl alcohol, Room Temp |
| This table details the formation and subsequent reduction of Schiff bases from pyrazol-5-amines. jocpr.comekb.eg |
Synthesis of Fused Pyrazolo-heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-b]pyridines)
The primary amino group of this compound serves as a versatile handle for the synthesis of fused bicyclic heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in drug discovery.
Pyrazolo[1,5-a]pyrimidines: The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) system generally involves the reaction of a 5-aminopyrazole derivative with a 1,3-dielectrophilic species. nih.gov Common reagents include β-diketones, α,β-unsaturated ketones, and their equivalents. nih.gov The reaction proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the fused aromatic system. A variety of synthetic methodologies have been developed, including one-pot procedures and microwave-assisted reactions, to improve efficiency and yield. nih.govnih.gov For instance, the cyclocondensation of 5-aminopyrazoles with reagents like malononitrile (B47326) or ethyl acetoacetate (B1235776) in the presence of a base or acid catalyst is a widely employed strategy. nih.govekb.eg
Pyrazolo[3,4-b]pyridines: The construction of the pyrazolo[3,4-b]pyridine core from a 5-aminopyrazole precursor is also a well-established synthetic route. mdpi.com This transformation is often accomplished through condensation with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds in the presence of a catalyst. mdpi.comnih.gov For example, the reaction of 5-amino-1-phenylpyrazole (B52862) with unsaturated ketones in the presence of zirconium tetrachloride (ZrCl₄) has been shown to produce pyrazolo[3,4-b]pyridines in high yields. mdpi.com If the dicarbonyl compound used is asymmetrical, the reaction can potentially lead to two different regioisomers, with the outcome depending on the relative electrophilicity of the two carbonyl groups. mdpi.com
The table below summarizes common synthetic routes for these fused systems starting from a generic 5-aminopyrazole core, which are applicable to this compound.
| Fused System | Reagent Class | Example Reagent | Typical Conditions | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | β-Diketones / β-Ketoesters | Ethyl acetoacetate | Acidic or basic catalysis, reflux | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | α,β-Unsaturated Ketones | Benzylidene malononitrile | Microwave irradiation, solvent-free | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Enaminones | 3-(Dimethylamino)acrylonitrile | Reflux in glacial acetic acid | ekb.eg |
| Pyrazolo[3,4-b]pyridine | 1,3-Diketones | Acetylacetone | Glacial acetic acid, reflux | mdpi.com |
| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated Ketones | Chalcones | ZrCl₄ catalyst, 95 °C | mdpi.com |
| Pyrazolo[3,4-b]pyridine | Malonates | Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs reaction conditions | mdpi.com |
Chemical Transformations on the Fluorobenzyl Moiety
Modifications to the 1-(3-fluorobenzyl) group provide another avenue for structural diversification, allowing for fine-tuning of steric and electronic properties.
Substitution Pattern Variations on the Fluorophenyl Ring
The following table illustrates examples of different substitution patterns on the benzyl (B1604629) group found in related pyrazole structures.
| N1-Substituent | Precursor Example | Reference |
|---|---|---|
| 1-(3-Fluorobenzyl) | 3-Fluorobenzyl bromide | - |
| 1-(4-Fluorobenzyl) | 4-Fluorobenzyl bromide | researchgate.netrsc.org |
| 1-(3,4-Difluorobenzyl) | 3,4-Difluorobenzyl bromide | researchgate.net |
| 1-(4-Chlorobenzyl) | 4-Chlorobenzyl bromide | researchgate.net |
| 1-(3-Bromobenzyl) | 3-Bromobenzyl bromide | rsc.org |
Modifications of the Benzyl Linker
Direct modification of the methylene (B1212753) (-CH₂) linker connecting the phenyl ring and the pyrazole nucleus is chemically challenging and not commonly reported. A more feasible approach to altering this linker is to employ different alkylating agents during the synthesis of the core structure. For instance, incorporating additional carbons to create a phenethyl group or introducing heteroatoms into the linker are potential strategies, although these would result in fundamentally different parent structures rather than being modifications of the benzyl linker itself. The primary reported strategy remains the variation of the entire N-substituted group attached to the pyrazole ring. researchgate.net
Computational Chemistry and Molecular Modeling Studies of 1 3 Fluorobenzyl 1h Pyrazol 5 Amine Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a microscopic view of the electronic characteristics of a molecule, which are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) are instrumental in exploring the electronic landscape of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine derivatives.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For derivatives of this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine the most stable three-dimensional conformation (geometry optimization) of the molecule. nih.gov An optimized geometry is the foundational step for accurately calculating all other electronic properties.
These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from techniques like X-ray crystallography. nih.gov Beyond structural parameters, DFT is used to compute electronic properties such as total energy, dipole moment, and the distribution of electron density, which are crucial for understanding the molecule's behavior in a biological environment. researchgate.net
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Pyrazole (B372694) Derivative
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) | Experimental Value (XRD) |
|---|---|---|---|
| Bond Length | C-N (pyrazole ring) | 1.37 Å | 1.38 Å |
| Bond Length | N-N (pyrazole ring) | 1.38 Å | 1.38 Å |
| Bond Angle | C-N-N (pyrazole ring) | 108.5° | 109.0° |
| Dihedral Angle | Pyrazole-Benzyl | 45.2° | - |
Note: This table contains representative data for pyrazole derivatives to illustrate typical computational outputs.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.gov
The energy of the HOMO is related to the molecule's ionization potential and its susceptibility to electrophilic attack, whereas the LUMO's energy relates to the electron affinity and susceptibility to nucleophilic attack. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.org A smaller gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For this compound derivatives, a smaller HOMO-LUMO gap might indicate higher biological activity. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for Pyrazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Global Hardness (η) | Global Softness (S) |
|---|---|---|---|---|---|
| Derivative A | -5.82 | -1.02 | 4.80 | 2.40 | 0.42 |
| Derivative B | -6.49 | -0.73 | 5.76 | 2.88 | 0.35 |
Note: This table illustrates typical values obtained from FMO analysis for different pyrazole derivatives. A lower gap energy (Derivative A) suggests higher reactivity. nih.govnih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic interactions. researchgate.netnih.gov The MEP map displays the electrostatic potential on the molecule's surface using a color spectrum.
Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These often correspond to electronegative atoms like nitrogen or oxygen. researchgate.net Conversely, regions with positive electrostatic potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack, often located around hydrogen atoms. nih.govresearchgate.net Green areas represent neutral potential. For derivatives of this compound, MEP maps can identify the key atoms involved in intermolecular interactions, such as hydrogen bonding with a biological target. researchgate.net The nitrogen atoms of the pyrazole ring and the fluorine atom on the benzyl (B1604629) group are expected to be regions of negative potential. frontiersin.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions by studying the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. nih.gov This method allows for the investigation of hyperconjugative interactions and charge transfer within the molecule. rsc.org
Table 3: Illustrative NBO Analysis of Intramolecular Interactions in a Pyrazole Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(N1) | π*(C5-C4) | 18.5 | n → π* |
| π(C2-C3) | π*(N1-C5) | 22.1 | π → π* |
| σ(C-H) | σ*(C-N) | 2.3 | σ → σ* |
Note: This table presents hypothetical E(2) values to demonstrate how NBO analysis quantifies the stabilization energy from intramolecular charge transfer.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial for understanding the structural basis of a drug's mechanism of action.
Prediction of Binding Modes and Affinities
For derivatives of this compound, molecular docking simulations are employed to predict how they bind to the active site of a specific protein target. nih.gov The simulation generates various possible binding poses and scores them based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.govmdpi.com
These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. ijper.orgresearchgate.net For instance, the amine group and pyrazole nitrogens of the ligand could act as hydrogen bond donors or acceptors, while the fluorobenzyl group might engage in hydrophobic or π-stacking interactions. mdpi.com This information is invaluable for structure-activity relationship (SAR) studies and for designing new derivatives with improved binding affinity and selectivity. nih.govrsc.org
Table 4: Example Molecular Docking Results for Pyrazole Derivatives with a Kinase Target
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Derivative 1 | -10.1 | Ala807, Lys808 | Hydrogen Bond |
| Derivative 2 | -8.6 | Leu881, Val735 | Hydrophobic, π-Alkyl |
| Derivative 3 | -9.5 | Phe811, Ala807 | π-π Stacking, Hydrogen Bond |
Note: This table provides representative data from molecular docking studies, highlighting the binding affinities and key interactions that contribute to the ligand-protein complex stability. nih.govmdpi.com
Analysis of Specific Interactions (Hydrogen Bonding, Hydrophobic, Pi-Stacking)
Molecular docking and crystal structure analysis are pivotal in dissecting the specific non-covalent interactions that govern the binding of this compound derivatives to their biological targets. These interactions are primarily categorized as hydrogen bonding, hydrophobic interactions, and pi-stacking.
Hydrogen Bonding: The pyrazole ring itself is a versatile hydrogen-bonding motif. The N-H group can act as a hydrogen bond donor, while the adjacent sp2-hybridized nitrogen atom can act as a hydrogen bond acceptor. nih.gov The 5-amino group on the pyrazole ring provides an additional potent hydrogen bond donor site. Furthermore, the fluorine atom on the benzyl ring, while a weak acceptor, can also participate in hydrogen bonding. In the context of protein kinase inhibition, a common target for pyrazole derivatives, these groups frequently form crucial hydrogen bonds with amino acid residues in the ATP-binding site's hinge region. nih.gov For instance, studies on similar pyrazole-based kinase inhibitors show hydrogen bonds forming with the backbone amide and carbonyl groups of residues like Cysteine. acs.org
Pi-Stacking: The aromatic systems of both the pyrazole and the fluorobenzyl moieties can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. nih.govresearchgate.net These interactions, where the pi-orbitals of the rings overlap, are vital for the stability of the ligand-protein complex. mdpi.comznaturforsch.com The geometry of these interactions can vary, including face-to-face or edge-to-face arrangements, depending on the specific topography of the binding site. nih.gov Computational studies have demonstrated that the pyrazole ring's geometry and electronic properties enable it to establish strong π-π stacking and electrostatic interactions within enzyme active sites. chemmethod.comchemmethod.com
| Interaction Type | Contributing Moiety | Potential Interacting Amino Acid Residues | Significance in Binding |
|---|---|---|---|
| Hydrogen Bond (Donor) | Pyrazole N-H, 5-Amine N-H | Asp, Glu, Ser, Cys (backbone C=O) | Directional anchoring, specificity |
| Hydrogen Bond (Acceptor) | Pyrazole N, 3-Fluoro | Ser, Thr, Asn, Gln, Arg (side chains) | Stabilization of binding pose |
| Hydrophobic | Benzyl Ring | Ala, Val, Leu, Ile, Met | Affinity, anchoring in nonpolar pockets |
| Pi-Stacking | Pyrazole Ring, Phenyl Ring | Phe, Tyr, Trp, His | Complex stability, orientation |
Molecular Dynamics Simulations for Conformational Dynamics and Stability
While molecular docking provides a static snapshot of a ligand's binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, assessing its stability and conformational flexibility over time. tandfonline.com For derivatives of this compound, MD simulations are used to validate the binding modes predicted by docking. nih.govrsc.org
A typical MD simulation involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic motions over a set period, often nanoseconds. Key metrics are analyzed to determine stability:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are monitored. A stable, converging RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket. acs.org
Interaction Stability: MD simulations allow researchers to track the persistence of key interactions, such as the hydrogen bonds and hydrophobic contacts identified in docking. nih.gov The confirmation that these crucial interactions are maintained throughout the simulation lends confidence to the proposed binding model. acs.org
Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to estimate the binding free energy, providing a more quantitative prediction of binding affinity. nih.gov
These simulations can reveal important dynamic behaviors, such as the role of water molecules in mediating interactions between the ligand and the protein, which would be missed by static docking alone. acs.org
| Parameter | Description | Indication of a Stable Complex |
|---|---|---|
| Ligand RMSD | Measures the deviation of the ligand's position from its initial docked pose. | Low, stable fluctuation around an average value (e.g., < 3 Å). |
| Protein RMSD | Measures the deviation of the protein's backbone atoms from the starting structure. | Plateauing of the RMSD value after an initial equilibration period. |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (>50%) for key hydrogen bonds identified in docking. |
| Binding Free Energy (ΔG_bind) | Estimated energy of binding calculated from the simulation trajectory. | A favorable (negative) value, correlating with experimental binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. tandfonline.com For a series of this compound derivatives, QSAR models can be developed to predict the activity of newly designed compounds and to understand which structural features are most important for their biological function. nih.govijpsr.com
The process involves several steps:
Data Set Preparation: A series of pyrazole derivatives with experimentally determined biological activities (e.g., IC50 values) is collected. tandfonline.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule, falling into categories such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed biological activity. acs.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation, q²) and external validation (predicting the activity of a test set of compounds not used in model generation). tandfonline.com
For pyrazole-based kinase inhibitors, QSAR studies have shown that descriptors related to molecular weight, molar refractivity, and the count of specific atoms or functional groups can significantly influence activity. tandfonline.comijpsr.com For example, a model might indicate that bulky, electron-withdrawing substituents at a certain position are favorable for inhibitory activity. tandfonline.com These insights are invaluable for guiding the synthesis of new, more potent derivatives. mdpi.com
| Descriptor Class | Example Descriptor | Physicochemical Property Represented | Potential Influence on Activity |
|---|---|---|---|
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. | Positive correlation may indicate a need for bulky groups to fill a binding pocket. |
| Electronic | SsFcount (count of single-bonded fluorine atoms) | Electronegativity, potential for H-bonding. | May enhance binding through specific electronic interactions. |
| Topological | Adjacency Distance Matrix Descriptors | Molecular size, shape, and branching. | Can correlate with how well the molecule fits into the target's active site. acs.org |
| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water. | Influences both target binding and pharmacokinetic properties. |
Application of Virtual Screening and Rational Design in Compound Discovery
Virtual screening and rational design are synergistic computational strategies used to accelerate the discovery of novel compounds. nih.gov These approaches are particularly effective when starting with a known privileged scaffold like pyrazole. frontiersin.org
Virtual Screening: This process involves the high-throughput computational assessment of large compound libraries (containing thousands to millions of molecules) to identify a smaller subset of promising candidates for further investigation. chemmethod.comchemmethod.com A typical workflow is as follows:
Library Preparation: A large database of compounds is prepared, which can be commercially available libraries or custom-designed virtual libraries created by decorating a core scaffold like 1H-pyrazol-5-amine with various substituents. nih.gov
Filtering: The library is often filtered based on physicochemical properties to select for "drug-like" molecules (e.g., using Lipinski's Rule of Five). alrasheedcol.edu.iq
Docking-Based Screening: The filtered compounds are then docked into the active site of the biological target. They are ranked based on their predicted binding affinity (docking score). nih.govnih.govrsc.orgresearchgate.net
Hit Selection: The top-ranked compounds ("hits") are visually inspected for sensible binding modes and key interactions before being selected for experimental testing. chemmethod.comchemmethod.com
Rational Design: This approach uses the structural information gained from docking, MD, and QSAR studies to design new molecules with improved properties. nih.govresearchgate.net For example, if docking reveals an unoccupied hydrophobic pocket near the 3-fluorobenzyl group, new derivatives can be designed with larger hydrophobic substituents at that position to better fill the pocket and increase affinity. Similarly, if a QSAR model indicates that a hydrogen bond donor is beneficial at a specific position, new analogs incorporating such a group can be prioritized. nih.gov This iterative cycle of design, computational prediction, and experimental validation is a cornerstone of modern drug discovery. nih.gov
| Step | Objective | Computational Tools Used |
|---|---|---|
| 1. Target Preparation | Prepare a 3D structure of the biological target (e.g., a protein kinase). | Protein Data Bank (PDB), molecular modeling software. |
| 2. Compound Library Preparation | Generate or obtain a large set of 3D small molecule structures. | Chemical databases (e.g., ZINC, PubChem), library enumeration tools. |
| 3. Drug-Likeness Filtering | Remove compounds with poor pharmacokinetic properties. | Software implementing Lipinski's Rule of Five, ADME prediction tools. alrasheedcol.edu.iq |
| 4. High-Throughput Docking | Dock all remaining compounds into the target's active site and score them. | AutoDock, GLIDE, ICM, Surflex-Dock. acs.org |
| 5. Hit Prioritization | Select the best-scoring compounds for further analysis and experimental validation. | Visual inspection, clustering, re-scoring with more accurate methods. |
Structure Activity Relationship Sar Analysis of 1 3 Fluorobenzyl 1h Pyrazol 5 Amine Analogs
Influence of Fluorine Substitution on Molecular Interactions and Activity Profiles
The introduction of fluorine into drug candidates can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. nih.gov In the context of 1-(3-fluorobenzyl)-1H-pyrazol-5-amine analogs, the position and number of fluorine substituents on the benzyl (B1604629) ring are critical determinants of their activity.
Fluorine's high electronegativity can lead to altered electronic properties of the aromatic ring, influencing its interaction with biological targets. edwiserinternational.com For instance, fluoro-substituted phenylpyrazoles have demonstrated a wide range of biological activities, including antibacterial, antiviral, and antifungal properties. nih.gov The substitution of fluorine can affect steric, lipophilic, and electronic parameters, which may enhance the inhibitory effects of these compounds. nih.gov
Research on various fluorinated pyrazole (B372694) derivatives has shown that the presence of electron-withdrawing groups, such as fluorine, on an aryl moiety can enhance antimicrobial activity. nih.gov In some series of pyrazole derivatives, the introduction of a trifluoromethyl group at the para position of a phenyl ring resulted in the most potent anticancer activity, highlighting the impact of the electronic properties of the substituent. mdpi.com
Table 1: Effect of Fluorine Substitution on Biological Activity
| Compound/Analog Class | Substitution Pattern | Observed Effect on Activity | Reference |
| Phenylpyrazole derivatives | Fluoro-substituted | Wide range of antibacterial, antiviral, and antifungal activities | nih.gov |
| Pyrazole derivatives | Electron-withdrawing substituents on aryl unit | Enhanced antimicrobial activity | nih.gov |
| Phenyl-substituted pyrazoles | p-Trifluoromethyl group | Potent anticancer activity | mdpi.com |
| 4-Fluoropyrazole hybrid | Fluorine at position-4 | Potent bradykinin (B550075) B1 receptor antagonist activity | nih.gov |
Impact of N1-Substituents on Receptor Recognition and Efficacy
The substituent at the N1 position of the pyrazole ring plays a crucial role in orienting the molecule within a receptor's binding pocket and can significantly influence its efficacy. In the case of this compound, the 3-fluorobenzyl group is a key determinant of its biological profile.
Studies on various pyrazole-based compounds have demonstrated that the nature of the N1-substituent can modulate activity and selectivity. For example, in a series of pyrazole analogs targeting cannabinoid receptors, modifications to the N1-substituent were critical for receptor affinity. nih.gov Similarly, for pyrazolone (B3327878) derivatives targeting Trypanosoma cruzi, exploration of different substituents on the pyrazolone nitrogen provided valuable SAR data, with more apolar compounds generally showing better activities. frontiersin.org
The antagonism of the transient receptor potential vanilloid subtype 1 (TRPV-1) has been shown to be optimized by 3-chlorophenyl and 3-chloro-4-fluorophenyl substitutions at the N1 position of the pyrazole core, indicating the importance of the electronic and steric properties of this substituent for specific receptor interactions. frontiersin.org In some cases, the addition of an N1-acetyl group in combination with polar substituents appeared to improve efficacy. frontiersin.org
Table 2: Influence of N1-Substituents on Activity
| Compound Series | N1-Substituent | Impact on Activity | Reference |
| Pyrazole Cannabinoid Ligands | Varied | Critical for receptor affinity | nih.gov |
| Phenylpyrazolones | Varied (apolar preferred) | Better activity against T. cruzi | frontiersin.org |
| Pyrazole TRPV-1 Antagonists | 3-Chlorophenyl, 3-Chloro-4-fluorophenyl | Optimized antagonism | frontiersin.org |
| Pyrazole MAO Inhibitors | N1-acetyl with polar groups | Improved efficacy | frontiersin.org |
| Pyrazolo[4,3-c]pyridines | Varied | Did not significantly alter binding to PEX14-PEX5 PPI | acs.org |
Role of Substituents at the Pyrazole C3, C4, and C5 Positions on Modulating Activity
Substitutions at the C3, C4, and C5 positions of the pyrazole ring are instrumental in fine-tuning the biological activity of this class of compounds. The 5-amino group in the parent compound is a key feature, and its modification or replacement can lead to significant changes in the activity profile.
In a study of 3,4,5-substituted pyrazoles as meprin inhibitors, the variation of moieties at these positions was evaluated. A 3,5-diphenylpyrazole (B73989) already showed high inhibitory activity, and the introduction of other residues at these positions led to changes in activity. nih.gov For a series of pyrazole-based antitumor agents, attaching different heterocyclic ring systems at position 3 of a 4-cyano-1,5-diphenylpyrazole core resulted in compounds with potent cytotoxic activity. researchgate.net The 5-amino group of 5-aminopyrazoles serves as a versatile precursor for the synthesis of various fused heterocyclic systems with diverse pharmacological activities. beilstein-journals.org
Table 3: Effect of Substituents at Pyrazole C3, C4, and C5 Positions
| Position | Substituent Type | General Influence on Activity | Example | Reference |
| C3 & C5 | Electron-donating vs. Electron-withdrawing | Affects tautomeric stability and reactivity | Electron-donating groups favor C3 configuration | nih.gov |
| C3 & C5 | Bulky groups | Can influence binding and selectivity | 3,5-diphenyl substitution showed high meprin α inhibition | nih.gov |
| C3 | Heterocyclic systems | Can impart potent biological activity | Attachment of a 5-mercapto-1,3,4-oxadiazole led to high cytotoxicity | researchgate.net |
| C4 | Halogenation | Precursor for cross-coupling reactions to introduce diversity | C4-halogenation allows for Suzuki couplings | nih.gov |
| C5 | Amino group | Key for biological activity and further derivatization | Serves as a building block for fused pyrazoloazines | beilstein-journals.org |
Conformational Analysis and Stereochemical Effects on SAR
Conformational mobility, such as hindered rotation around single bonds, can lead to the existence of different conformers with distinct biological activities. For instance, the hindered rotation about the N-N(O) bond in N-benzyl-N-nitrosoamino)azoles results in E- and Z-forms that can be distinguished by NMR spectroscopy. osi.lv The incorporation of pyrazole-containing unnatural amino acids into peptides has been shown to influence their conformational changes, leading to the formation of distinct supramolecular structures. bohrium.com
In a study on pyrazole-based cannabinoid ligands, the geometries of the N1 and C5 substituents relative to the pyrazole ring were investigated using NMR spectroscopy and molecular mechanics to understand their effects on receptor affinities. nih.gov This highlights the importance of considering the spatial arrangement of substituents in SAR studies.
Scaffold Hopping Strategies and Analog Design based on Pyrazolamine Core
Scaffold hopping is a powerful strategy in drug discovery to identify novel chemical skeletons with similar biological activities to a known active compound. nih.gov This approach has been applied to the pyrazolamine core to explore new intellectual property space and improve pharmacokinetic properties.
The pyrazole scaffold is considered particularly suitable for structural modifications, and scaffold hopping has been used to rigidify other flexible scaffolds. nih.gov For example, a pyrazole core was identified through a scaffold hopping approach to rigidify a tertiary amine scaffold in the development of meprin inhibitors. nih.gov In another instance, a scaffold hopping strategy was employed on a series of proteasome inhibitors, leading to a preclinical candidate with improved properties. dundee.ac.uk The goal of such a strategy is often to switch to a new core while maintaining the key structural features required for target binding. chimia.ch
By replacing the central core of a molecule while preserving the orientation of key functional groups, scaffold hopping can lead to the discovery of analogs with improved drug-like properties, such as enhanced metabolic stability or solubility. niper.gov.in The pyrazoline core, closely related to pyrazole, has also been explored through scaffold hopping to develop selective CB2 receptor ligands. nih.gov
Mechanistic and Molecular Interaction Studies of 1 3 Fluorobenzyl 1h Pyrazol 5 Amine Analogs in Biological Systems in Vitro and in Silico Perspectives
Investigations into Ligand-Target Recognition Mechanisms
The recognition of a ligand by its biological target is a multifaceted process governed by the ligand's ability to fit within a binding site and establish favorable intermolecular interactions. For analogs of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, this recognition has been extensively studied through enzymatic assays, receptor binding studies, and computational modeling, revealing key structural determinants for potent and selective inhibition.
In Vitro Enzymatic Inhibition Studies and Kinetic Analysis
Analogs of this compound have demonstrated inhibitory activity against a wide array of enzymes, particularly protein kinases, which are crucial regulators of cellular processes. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). For instance, various 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been synthesized and evaluated as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases. nih.gov Similarly, other pyrazole-based compounds have shown significant inhibitory effects on Cyclin-Dependent Kinases (CDKs) and Akt1 kinase, which are implicated in cancer. nih.gov The substitution pattern on the pyrazole (B372694) and associated aryl rings is critical in determining the potency and selectivity of enzyme inhibition.
| Pyrazole Analog Class | Enzyme Target | Inhibition Value (IC50) | Reference |
|---|---|---|---|
| (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | JNK3 | 227 nM | nih.gov |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative (Compound 7a) | JNK3 | 635 nM | nih.gov |
| Pyrazole-based Akt1 Inhibitor (Afuresertib analog) | Akt1 | 1.3 nM | nih.gov |
| Pyrazole-based CDK Inhibitor (AT7518 analog) | CDK14 | 88 nM (cell-free) | nih.gov |
| 1,3-diphenyl-1H-pyrazole derivative | MEK | IC50 values reported | nih.gov |
In Vitro Receptor Binding Affinity Characterization
Beyond enzymatic inhibition, pyrazole analogs have been developed as potent ligands for G protein-coupled receptors (GPCRs). The binding affinity, often expressed as the inhibitor constant (Ki), measures how tightly a ligand binds to a receptor. Studies on pyrazole-based agonists for the apelin receptor (APJ), a target for cardiovascular diseases, have shown that modifications to the pyrazole core and its substituents can yield compounds with high affinity. nih.gov These studies utilize radioligand displacement assays to determine the Ki values, confirming that the compounds bind competitively to the orthosteric site of the receptor. nih.gov
| Pyrazole Analog | Receptor Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Cyclohexyl Amide Pyrazole Analog (Compound 21) | Apelin Receptor (APJ) | 0.036 µM | nih.gov |
| Cyclohexyl Amide Pyrazole Analog (Compound 22) | Apelin Receptor (APJ) | 0.038 µM | nih.gov |
| Cyclohexyl Ethyl Amino Acid Pyrazole Analog (Compound 25) | Apelin Receptor (APJ) | 0.054 µM | nih.gov |
| Cyclobutyl Amide Pyrazole Analog (Compound 28) | Apelin Receptor (APJ) | 0.134 µM | nih.gov |
Computational Modeling of Active Site and Binding Pocket Interactions
In silico molecular docking studies provide critical insights into how pyrazole analogs orient themselves within the active sites of their target proteins. researchgate.netnih.govijpbs.comresearchgate.net These models reveal the specific amino acid residues that form key interactions with the ligand, explaining the basis of the observed affinity and selectivity. For example, docking studies of pyrazole derivatives into the ATP-binding pocket of kinases like VEGFR-2 and CDK2 show that the ligands fit deeply within the binding region. nih.gov Similarly, modeling of a 1,3-diphenyl-1H-pyrazole analog in the MEK active site identified significant hydrophobic interactions with residues such as Val 82, Ala 95, Val 127, Met 143, and Leu 197. nih.gov These computational approaches are invaluable for rational drug design, allowing for the prospective design of analogs with improved binding characteristics.
Molecular Level Insights into Biological Response Modulation
The biological effect of a ligand is determined by the precise network of molecular interactions it forms with its target. For pyrazole analogs, these interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The specific nature and geometry of these contacts dictate the ligand's residence time and its ability to stabilize a particular protein conformation, thereby modulating its biological function.
Analysis of Hydrogen Bonding Networks in Protein-Ligand Complexes
Hydrogen bonds are highly directional and crucial for molecular recognition, playing a significant role in the binding of pyrazole analogs. youtube.comyoutube.com The pyrazole ring itself contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom), allowing it to form robust interactions within an active site. acs.org The 5-amine group in the parent compound, this compound, provides an additional strong hydrogen bond donor site. Furthermore, the fluorine atom on the benzyl (B1604629) ring can act as a weak hydrogen bond acceptor. Docking studies have visualized these interactions; for instance, pyrazole-based kinase inhibitors have been shown to form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov
| Protein Target | Interacting Ligand Moiety | Interacting Amino Acid Residue | Reference |
|---|---|---|---|
| CDK2 | Pyrazole ring | (undisclosed hinge region residues) | nih.gov |
| COX-2 | Methoxy group on analog | Arg106, Tyr341, Arg499 | nih.gov |
| RET Kinase | Amino group on fused ring | (unspecified H-bond acceptor site) | nih.gov |
Characterization of Hydrophobic and Electrostatic Interactions with Biomolecules
In addition to hydrogen bonding, hydrophobic and electrostatic interactions are fundamental to the stability of ligand-protein complexes. The benzyl group of this compound and the aryl substituents common in its analogs are well-suited to engage in hydrophobic interactions with nonpolar amino acid residues like alanine, valine, leucine, and phenylalanine in the binding pocket. nih.govnih.gov Docking studies of pyrazole-based MEK inhibitors have confirmed extensive hydrophobic contacts within the ATP-binding site. nih.gov Furthermore, the electron-rich pyrazole and phenyl rings can participate in π-π stacking interactions, which contribute significantly to binding affinity. researchgate.net Electrostatic interactions, such as those between charged residues and polar moieties on the ligand, also play a role in orienting the compound within the active site and enhancing binding affinity. nih.gov
Investigation of Pi-Stacking and Other Aromatic Interactions
The molecular architecture of this compound, featuring both a pyrazole ring and a fluorobenzyl moiety, provides a rich landscape for various non-covalent interactions, which are pivotal for its binding affinity and selectivity toward biological targets. Among these, π-stacking and other aromatic interactions are of significant theoretical interest. While direct experimental studies on this specific compound are not extensively documented in publicly available literature, computational and crystallographic analyses of analogous pyrazole-containing structures offer substantial insights into the potential roles of these interactions.
Aromatic systems, such as the pyrazole and benzyl rings, can engage in several types of stabilizing π-interactions, including π-π stacking (parallel displaced or T-shaped), cation-π, and anion-π interactions. In the context of a protein binding pocket, the fluorophenyl ring of the benzyl group and the pyrazole ring can interact with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). Such interactions are crucial for the molecular recognition and stabilization of the ligand-receptor complex.
Theoretical studies on various pyrazole derivatives have highlighted the importance of these interactions. For instance, molecular docking simulations of pyrazole analogs have shown that π-π stacking interactions contribute significantly to their binding affinity within enzyme active sites. nih.gov Density functional theory (DFT) calculations on related heterocyclic systems further confirm that these stacking interactions can be a major stabilizing force. acs.org The presence of the fluorine atom on the benzyl ring can modulate the electronic properties of the aromatic ring, potentially enhancing these interactions through quadrupole moments.
In silico molecular modeling studies on a series of pyrazole derivatives targeting RET (rearranged during transfection) kinase revealed that Van der Waals energy, a component of which includes π-stacking, was a major contributor to the binding free energy. nih.gov This underscores the importance of shape complementarity and non-polar interactions in the binding of such compounds.
The following table summarizes representative data from studies on analogous compounds, illustrating the energetic contributions and geometric parameters of π-stacking interactions.
| Compound Class | Interacting Residue(s) | Interaction Type | Distance (Å) | Calculated Energy Contribution | Reference |
| Pyrazole-based Kinase Inhibitor | Phenylalanine | Parallel Displaced π-π stacking | 3.5 - 4.0 | Favorable vdW energy | nih.gov |
| 1,3-Diphenyl-1H-pyrazole analog | Tyrosine | T-shaped π-π stacking | ~5.0 (centroid-to-centroid) | Part of overall hydrophobic interactions | nih.gov |
| Substituted Pyrazole Ligand | Tryptophan | π-π stacking | 3.6 | Not specified | nih.gov |
This table is illustrative and compiled from data on analogous pyrazole derivatives to demonstrate the nature of potential interactions.
Mechanistic Pathways of Biological Efficacy through In Vitro and Theoretical Models
While the specific biological targets and mechanisms of action for this compound are not detailed in the available literature, the broader family of pyrazole derivatives has been extensively studied, revealing several common mechanistic pathways. These studies, combining in vitro assays and theoretical modeling, provide a framework for understanding its potential biological efficacy.
A prominent mechanism for many biologically active pyrazole compounds is the inhibition of protein kinases. nih.gov Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov Molecular docking studies have shown that pyrazole scaffolds can fit into the ATP-binding pocket of various kinases. The N-benzyl group can occupy a hydrophobic region of the pocket, while the pyrazole core and the 5-amine group can form crucial hydrogen bonds with hinge region residues of the kinase, mimicking the interactions of the adenine (B156593) moiety of ATP. nih.gov
For example, a study on 1-benzyl-1H-pyrazole derivatives identified potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis. nih.gov Structure-activity relationship (SAR) analysis in that study led to compounds with significant inhibitory activity in both biochemical and cell-based assays. nih.gov The general binding hypothesis involves the benzyl group occupying a hydrophobic pocket and the pyrazole acting as a scaffold for interactions within the active site.
Another well-established mechanism for pyrazole derivatives is the modulation of cannabinoid receptors (CB1 and CB2). elsevierpure.com SAR studies on pyrazole-based cannabinoid receptor antagonists have identified key structural features required for potent and selective activity. These include specific substituents on the N1-phenyl ring (analogous to the benzyl group here) and at other positions on the pyrazole ring that engage in specific interactions within the receptor binding site. elsevierpure.com
The following table presents in vitro efficacy data for representative pyrazole analogs, illustrating their potential biological activities.
| Compound/Analog | Biological Target | Assay Type | IC50 / EC50 / Kd (µM) | Reference |
| Analog 4b (RIP1 Inhibitor) | RIP1 Kinase | Kinase Assay (Kd) | 0.078 | nih.gov |
| Analog 4b (RIP1 Inhibitor) | HT-29 cells | Cell Necroptosis Inhibition (EC50) | 0.160 | nih.gov |
| Pyrazole Analog (MEK Inhibitor) | Mitogen-activated protein kinase (MEK) | Enzyme Inhibition (IC50) | 0.091 | nih.gov |
| Celecoxib (COX-2 Inhibitor) | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition (IC50) | 0.95 | nih.gov |
| SR141716A (CB1 Antagonist) | Cannabinoid Receptor 1 (CB1) | Receptor Binding (Ki) | 0.0021 | elsevierpure.com |
This table includes data for various pyrazole analogs to provide context for the potential biological efficacy of compounds within this class.
Q & A
Q. What are the standard synthetic routes for 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step processes starting with condensation reactions. For example:
- Step 1 : React 1H-pyrazol-5-amine with 3-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ or NaOH) to introduce the fluorobenzyl group via nucleophilic substitution .
- Step 2 : Optimize solvent-free conditions (e.g., using microwave-assisted synthesis) to enhance reaction efficiency and reduce side products .
Yields are sensitive to the choice of base and temperature. For instance, sodium hydroxide at 80°C may yield 65–75%, while microwave irradiation can improve yields to >85% by reducing reaction times .
Q. How can spectroscopic techniques validate the structure of this compound?
- IR Spectroscopy : Confirm the presence of NH₂ (stretch ~3350 cm⁻¹) and C-F (stretch ~1220 cm⁻¹) groups .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm for fluorobenzyl) and pyrazole ring protons (δ 5.8–6.3 ppm). The fluorobenzyl methylene group appears as a singlet at δ 4.8–5.2 ppm .
- Mass Spectrometry : Molecular ion peak at m/z 205.08 (C₁₀H₉FN₄) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How can computational methods address contradictions in reported synthetic yields or bioactivity?
- Reaction Path Optimization : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. For example, ICReDD’s approach combines computational modeling with experimental feedback to refine conditions (e.g., solvent polarity, catalyst loading) .
- Docking Studies : Predict binding affinities to targets (e.g., COX-2, bacterial enzymes) to rationalize discrepancies in bioactivity data .
Q. What strategies improve selectivity in functionalizing the pyrazole ring?
Q. How do structural modifications (e.g., substituent position) impact physicochemical properties?
- Lipophilicity : Replacing the 3-fluorobenzyl group with a 4-fluoro analog increases logP by 0.3 units, enhancing membrane permeability .
- Solubility : Introducing polar groups (e.g., -OH at C4) via Claisen-Schmidt condensation improves aqueous solubility but may reduce CNS penetration .
Methodological Challenges and Solutions
Q. How to resolve low reproducibility in scaled-up synthesis?
- Process Analytical Technology (PAT) : Monitor reactions in real-time using Raman spectroscopy to detect intermediates .
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
Q. What analytical workflows confirm purity in complex reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
